molecular formula C26H20FN3O B12376183 Bace1-IN-14

Bace1-IN-14

Cat. No.: B12376183
M. Wt: 409.5 g/mol
InChI Key: ULWPJTNPPNOIJQ-UHFFFAOYSA-N
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Description

Bace1-IN-14 is a potent inhibitor of the enzyme beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme involved in the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound aims to reduce the formation of beta-amyloid plaques in the brain, potentially offering a therapeutic approach for Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bace1-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Bace1-IN-14 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting Agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions are typically intermediates that are further functionalized to produce the final this compound compound .

Scientific Research Applications

Bace1-IN-14 has a wide range of scientific research applications, including:

Mechanism of Action

Bace1-IN-14 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) into beta-amyloid peptides, reducing the formation of amyloid plaques in the brain. The molecular targets of this compound include the catalytic aspartate residues in the active site of BACE1. The pathways involved in its mechanism of action include the amyloidogenic pathway of APP processing .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bace1-IN-14 include other BACE1 inhibitors such as:

Uniqueness

This compound is unique in its specific binding affinity and inhibitory potency against BACE1. It has been designed to optimize its pharmacokinetic properties and minimize off-target effects, making it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C26H20FN3O

Molecular Weight

409.5 g/mol

IUPAC Name

6-fluoro-N-[2-[(4-phenylphenoxy)methyl]phenyl]-1H-benzimidazol-2-amine

InChI

InChI=1S/C26H20FN3O/c27-21-12-15-24-25(16-21)30-26(29-24)28-23-9-5-4-8-20(23)17-31-22-13-10-19(11-14-22)18-6-2-1-3-7-18/h1-16H,17H2,(H2,28,29,30)

InChI Key

ULWPJTNPPNOIJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3NC4=NC5=C(N4)C=C(C=C5)F

Origin of Product

United States

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